Cholinesterase Inhibition: 3-Carbohydrazide Series Achieves Sub-5 µM AChE and Sub-2 µM BuChE Potency, Surpassing Earlier Mixed 3/4-Series
In a 2022 study by Parlar et al., piperidine-3-carbohydrazide-hydrazones bearing phenylethyl, phenylpropyl, or phenylbutyl N-substituents were screened for cholinesterase inhibition. The most potent derivative, 3g, inhibited AChE with an IC₅₀ of 4.32 µM, while 3j inhibited BuChE with an IC₅₀ of 1.27 µM, both exhibiting mixed-type inhibition kinetics [1]. This represents a measurable potency gain over the earlier 2018 study from the same group, in which a mixed library of N-benzylpiperidine-3/4-carbohydrazide-hydrazones (both positional isomers combined) showed eeAChE IC₅₀ values only in the range of 5.68–11.35 µM and huAChE IC₅₀ values of 8.80–74.40 µM [2]. The optimized 3-carbohydrazide series thus demonstrates approximately 1.3- to 2.6-fold improved AChE potency over the earlier mixed-isomer library, with the added benefit of sub-2 µM BuChE activity. By comparison, the reference drug donepezil shows bovine AChE IC₅₀ of 8.12 nM and human AChE IC₅₀ of 11.6 nM, but lacks BuChE, Aβ42 anti-aggregation, and antioxidant activities in a single molecular entity .
| Evidence Dimension | AChE and BuChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AChE IC₅₀ = 4.32 µM (compound 3g); BuChE IC₅₀ = 1.27 µM (compound 3j); mixed-type inhibition |
| Comparator Or Baseline | 2018 mixed 3/4-carbohydrazide library: eeAChE IC₅₀ = 5.68–11.35 µM; huAChE IC₅₀ = 8.80–74.40 µM. Donepezil: bovine AChE IC₅₀ = 8.12 nM. |
| Quantified Difference | 3g shows ~1.3–2.6× improved AChE potency vs. 2018 mixed-isomer library; BuChE IC₅₀ of 1.27 µM is a new capability not achieved in the 2018 series. |
| Conditions | In vitro enzyme inhibition assays; Ellman's method for AChE/BuChE; kinetic analysis via Lineweaver–Burk plots; compounds tested as hydrazone derivatives of piperidine-3-carbohydrazide. |
Why This Matters
The quantifiable potency improvement and dual AChE/BuChE profile justify selecting the 3-carbohydrazide scaffold over the 4-isomer for Alzheimer's-focused medicinal chemistry programs.
- [1] Parlar S, Sayar G, Tarikogullari AH, et al. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Arch Pharm (Weinheim). 2023;356:e2200519. doi:10.1002/ardp.202200519 View Source
- [2] Parlar S, Sayar G, Tarikogullari AH, et al. Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. Bioorg Chem. 2019;87:888–900. doi:10.1016/j.bioorg.2018.11.051 View Source
